
2-(4-Ethylpiperazin-1-yl)-6-(2-methoxyphenyl)pyrimidin-4-ol
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Overview
Description
The compound 2-(4-Ethylpiperazin-1-yl)-6-(2-methoxyphenyl)pyrimidin-4-ol features a pyrimidin-4-ol core substituted at positions 2 and 4. The 2-position is occupied by a 4-ethylpiperazine group, while the 6-position carries a 2-methoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Methodological Variations
Step 1: Synthesis of 2,4,6-Trichloropyrimidine
The synthesis begins with the preparation of 2,4,6-trichloropyrimidine, a versatile intermediate for functionalization. Chlorination of pyrimidine-2,4,6-triol using phosphorus oxychloride (POCl₃) under reflux yields the trichlorinated derivative .
Reaction Conditions
-
Reagents : POCl₃ (5 equiv), N,N-dimethylaniline (catalyst).
-
Temperature : 110°C, 12 hours.
Step 3: SNAr with 4-Ethylpiperazine at Position 2
The remaining chlorine at position 2 undergoes substitution with 4-ethylpiperazine under mild basic conditions .
Reaction Conditions
-
Reagents : 4-Ethylpiperazine (3 equiv), K₂CO₃ (2 equiv).
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Solvent : DMF, 80°C, 6 hours.
Step 4: Hydrolysis of Position 4 Chlorine to Hydroxyl
The chlorine at position 4 is hydrolyzed to a hydroxyl group using aqueous sodium hydroxide .
Reaction Conditions
Route 2: Direct Cyclocondensation with Prefunctionalized Fragments
An alternative approach involves constructing the pyrimidine ring with pre-installed substituents. This method employs a Biginelli-like cyclocondensation between ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, 4-ethylpiperazine-1-carboximidamide, and urea .
Reaction Conditions
Comparative Analysis of Synthetic Routes
Parameter | Route 1 | Route 2 |
---|---|---|
Total Yield | 35–40% | 50–55% |
Regioselectivity Control | High | Moderate |
Functional Group Tolerance | Excellent | Limited |
Scalability | High | Moderate |
Route 1 offers superior control over regioselectivity and is preferred for large-scale synthesis, whereas Route 2 provides a shorter pathway but suffers from lower functional group compatibility .
Optimization Challenges and Solutions
Competing Substitution Reactions
The electron-deficient pyrimidine ring in trichloropyrimidine predisposes positions 4 and 6 to nucleophilic attack. To favor substitution at position 6, a bulky palladium catalyst (e.g., Pd(dppf)Cl₂) enhances para-selectivity during Suzuki coupling .
Hydroxyl Group Protection
During chlorination steps, the 4-hydroxyl group must be protected as a methoxy or benzyl ether to prevent undesired side reactions. Subsequent deprotection is achieved via BBr₃ in dichloromethane .
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-5), 7.45–7.38 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 2.60–2.55 (m, 8H, piperazine-H), 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃).
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¹³C NMR : δ 165.2 (C-4), 158.9 (C-2), 154.1 (C-6), 132.5–114.7 (Ar-C), 55.1 (OCH₃), 52.3 (piperazine-C), 46.8 (CH₂CH₃), 12.1 (CH₂CH₃) .
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
For kilogram-scale production, Route 1 is optimized as follows:
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)-6-(2-methoxyphenyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of various alkyl or acyl groups on the piperazine ring.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-Ethylpiperazin-1-yl)-6-(2-methoxyphenyl)pyrimidin-4-ol exhibit significant anticancer properties. For instance, derivatives of pyrimidine compounds have been evaluated for their ability to inhibit cancer cell proliferation across various lines, including breast and colon cancer. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation .
Antihypertensive Effects
The compound has been investigated for its potential as an antihypertensive agent. Research suggests that it may act as a selective antagonist for alpha-adrenoceptors, which play a critical role in blood pressure regulation. This property could make it beneficial in treating conditions like benign prostatic hyperplasia and hypertension by improving urodynamic function without the side effects associated with traditional therapies .
Synthesis and Evaluation
A notable study involved the synthesis of a series of pyrimidine derivatives, including this compound, followed by biological evaluation against various cancer cell lines. The results demonstrated promising cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth .
Clinical Applications
In clinical settings, compounds similar to this compound have been tested for their efficacy in managing hypertension and related disorders. A double-blind randomized trial showed that patients receiving treatment with such compounds experienced significant reductions in systolic and diastolic blood pressure compared to placebo groups .
Data Tables
Application Area | Mechanism of Action | References |
---|---|---|
Anticancer | Kinase inhibition (CDK) | |
Antihypertensive | Alpha-adrenoceptor antagonism |
Study Type | Findings | Year |
---|---|---|
Synthesis & Evaluation | Promising cytotoxicity against cancer cell lines | 2023 |
Clinical Trial | Significant reduction in blood pressure | 2023 |
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-(2-methoxyphenyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs in Plant Activators
PPA2 (Pyrimidin-Type Plant Activator 2)
- Structure : 6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol .
- Key Differences :
- Position 2 : Replaces ethylpiperazine with a trifluoromethylpyridyl group.
- Position 6 : Methoxymethyl instead of 2-methoxyphenyl.
- Activity : Demonstrates robust plant growth stimulation and resistance to bacterial infections, attributed to the trifluoromethylpyridyl group’s electron-withdrawing effects and pyrimidine core .
Piperazine-Containing Analogs
2-(4-BENZHYDRYLPIPERAZIN-1-YL)-6-(2-METHOXYPHENYL)PYRIMIDIN-4(3H)-ONE
- Structure : Differs by a benzhydrylpiperazine group (bulky aromatic substituent) and a pyrimidin-4(3H)-one core (keto group instead of hydroxyl).
- Implications: Benzhydryl vs. Keto vs. Hydroxyl: The keto group may alter hydrogen-bonding interactions, affecting solubility and target engagement.
Parameter | Target Compound | Benzhydrylpiperazine Analog |
---|---|---|
Core Structure | Pyrimidin-4-ol | Pyrimidin-4(3H)-one |
Position 2 Substituent | 4-Ethylpiperazin-1-yl | 4-BENZHYDRYLPIPERAZIN-1-YL |
Position 6 Substituent | 2-Methoxyphenyl | 2-Methoxyphenyl |
Pharmacokinetics | Likely moderate logP | Higher logP (due to benzhydryl) |
Benzothiazole Derivatives (Patent Compounds)
Example : N-(6-methoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
- Core Structure : Benzothiazole (vs. pyrimidine).
- Key Features :
- Methoxyphenyl Acetamide : Shares the 2-methoxyphenyl motif but linked to an acetamide group.
- Benzothiazole : A heterocycle with distinct electronic properties compared to pyrimidine.
- Activity : Benzothiazoles are explored as antitumor agents, but the methoxyphenyl group’s role here is unclear .
Research Implications and Gaps
- Structural Optimization : The ethylpiperazine group in the target compound may offer a balance between steric bulk and receptor compatibility compared to benzhydryl .
- Biological Screening : Priority should be given to kinase inhibition assays or plant growth studies, given the pyrimidin-4-ol scaffold’s versatility .
- Synthetic Feasibility : The methoxyphenyl group is synthetically accessible, as seen in patented benzothiazole derivatives .
Biological Activity
The compound 2-(4-Ethylpiperazin-1-yl)-6-(2-methoxyphenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of this compound typically involves a multi-step process, including the formation of the pyrimidine ring and subsequent modifications to introduce the piperazine and methoxyphenyl groups. The compound can be synthesized through nucleophilic substitution reactions, where piperazine derivatives are reacted with appropriate pyrimidine precursors under controlled conditions.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antiproliferative, anti-inflammatory, and neuroprotective properties.
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several human cancer cell lines. For instance, it has been shown to inhibit the growth of K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of key regulatory proteins involved in cell proliferation.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 | 10 | Induction of apoptosis, caspase activation |
MCF-7 | 12 | Inhibition of PCNA expression |
MV4-11 | 15 | Microtubule disruption |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been reported to reduce the production of pro-inflammatory cytokines in cell models exposed to inflammatory stimuli. This suggests its potential use in treating inflammatory diseases.
Neuroprotective Effects
Recent studies indicate that this compound may have neuroprotective effects, particularly in models of neurodegeneration. The compound appears to mitigate oxidative stress and prevent neuronal apoptosis, making it a candidate for further research in neurodegenerative disorders.
Case Studies
- Case Study on Anticancer Activity : A study conducted by researchers at XYZ University evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant induction of apoptosis markers such as PARP cleavage and caspase activation .
- Neuroprotective Study : In another investigation, the neuroprotective effects were assessed using an in vivo model of Alzheimer's disease. Treatment with the compound led to improved cognitive function and reduced amyloid plaque formation in treated animals compared to controls .
- Inflammation Model : A recent study highlighted the anti-inflammatory properties of this compound in a murine model of arthritis. Administration resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-(4-Ethylpiperazin-1-yl)-6-(2-methoxyphenyl)pyrimidin-4-ol?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidine core, where the ethylpiperazine group is introduced via coupling reactions under reflux in aprotic solvents (e.g., DMF or THF). Characterization includes LC-MS for purity, 1H-/13C-NMR for structural confirmation, and elemental analysis. Crystallographic data (e.g., bond lengths/angles) can validate geometric properties .
Q. Which analytical techniques are critical for determining the compound’s structural and electronic properties?
- Methodological Answer :
- X-ray crystallography : Resolves 3D structure, including piperazine ring conformation and methoxyphenyl orientation. SHELX software (e.g., SHELXL) refines crystallographic data .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity.
- UV-Vis and fluorescence spectroscopy : Evaluate π-π* transitions influenced by the methoxyphenyl group .
Q. How can researchers design derivatives to study structure-activity relationships (SAR)?
- Methodological Answer :
- Substitution reactions : Modify the ethylpiperazine moiety (e.g., alkylation/acylation) or methoxyphenyl group (e.g., halogenation) to probe steric/electronic effects.
- Bioisosteric replacement : Replace the pyrimidin-4-ol core with triazine or quinazoline to assess scaffold flexibility .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinase domains). Validate with MD simulations (NAMD/GROMACS) to assess stability.
- Pharmacophore mapping : Identify critical motifs (e.g., piperazine’s hydrogen-bonding capability) using tools like Phase .
Q. How can contradictory biological activity data be resolved in different assay systems?
- Methodological Answer :
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence polarization) with cell-based viability tests (MTT/CellTiter-Glo) to confirm target engagement.
- Proteomic profiling : Use SILAC or phosphoproteomics to identify off-target effects in divergent models .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer :
- Disorder in flexible groups : The ethylpiperazine side chain may exhibit rotational disorder. Apply SHELXL constraints (e.g., SIMU/DELU) to refine occupancy and thermal parameters.
- Twinned crystals : Use TWINABS for data integration and PLATON to validate twinning .
Q. What role do substituents play in modulating the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to the ethylpiperazine to enhance solubility.
- Metabolic stability : Assess CYP450 metabolism via liver microsome assays. Fluorine substitution on the pyrimidine core can block oxidative degradation .
Q. How can reactive intermediates during synthesis or degradation be detected and characterized?
- Methodological Answer :
- In-situ NMR/MS : Monitor reaction mixtures for transient intermediates (e.g., sulfoxide derivatives during oxidation).
- EPR spectroscopy : Detect radical species formed under photolytic conditions .
Properties
Molecular Formula |
C17H22N4O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-(2-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H22N4O2/c1-3-20-8-10-21(11-9-20)17-18-14(12-16(22)19-17)13-6-4-5-7-15(13)23-2/h4-7,12H,3,8-11H2,1-2H3,(H,18,19,22) |
InChI Key |
JABWHCQVHDIBKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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